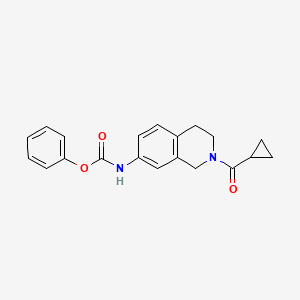

Phenyl (2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

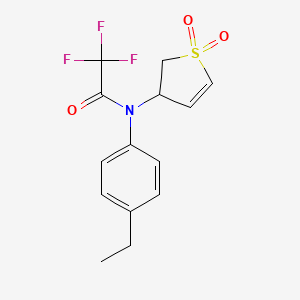

Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .

Synthesis Analysis

Carbamates can be formed by the reaction of amines with carbon dioxide (CO2) to form a carbamic acid intermediate, which can then be dehydrated to generate the corresponding isocyanate . The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates, respectively .Molecular Structure Analysis

The molecular structure of a carbamate involves a carbonyl group (C=O) and an amine group (NH2) linked by an oxygen atom, forming a functional group of the form -O-C(=O)-NH2 .Chemical Reactions Analysis

Carbamates undergo a variety of chemical reactions. For example, they can be synthesized by the reaction of alcohols with isocyanates . They can also be formed by the reaction of amines with carbon dioxide .Physical and Chemical Properties Analysis

Carbamates typically have a molecular weight around 137.14 . They are usually solid at room temperature, with a melting point of around 149-152 °C .科学的研究の応用

Diketopiperazine Formation in ACE Inhibitors

The study by L. Gu and R. Strickley explored the degradation kinetics of RS-10085, a compound structurally related to the specified chemical, focusing on its behavior in aqueous solutions. They found that at lower pH levels, the compound underwent cyclization to form diketopiperazine, a process significant for understanding the stability and degradation pathways of pharmaceutical compounds (Gu & Strickley, 1987).

Cyclization Reactions in Organic Synthesis

Research by M. Cooper et al. delved into cyclization reactions involving phenylselanyl halides and carbamate of 2-(dimethylallyl)aniline, demonstrating the potential for synthesizing complex heterocyclic structures through such interactions. This work illustrates the versatility of carbamates in facilitating the construction of diverse molecular architectures (Cooper et al., 2000).

Synthesis of Tetrahydropyrimido[4,5-b]-quinoline Derivatives

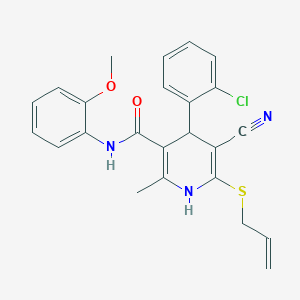

Y. M. Elkholy and M. A. Morsy reported on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives starting from cyclohexanone and 2-benzylidenemalononitrile. Their study contributes to the development of novel compounds with potential biological activities, highlighting the application of carbamates in the synthesis of bioactive molecules (Elkholy & Morsy, 2006).

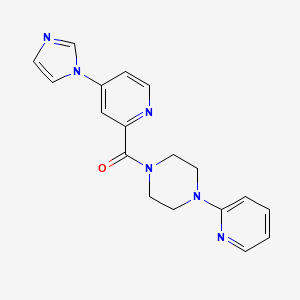

Diversity-Oriented Synthesis of Medicinally Important Derivatives

S. Kotha, Deepak Deodhar, and P. Khedkar focused on the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are crucial for the development of peptide-based drugs. Their research showcases the application of carbamates in the synthesis of constrained amino acid analogs, pivotal for drug design and development (Kotha, Deodhar, & Khedkar, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenyl N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-19(15-6-7-15)22-11-10-14-8-9-17(12-16(14)13-22)21-20(24)25-18-4-2-1-3-5-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBPTJBYPRMFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)

![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)

![Benzyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3002065.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)